molecular formula C14H17NO3 B182149 tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate CAS No. 124499-21-4

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate

Cat. No.: B182149
CAS No.: 124499-21-4
M. Wt: 247.29 g/mol
InChI Key: AJEWOLARWFGZSH-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate ( 124499-21-4) is a high-purity chemical building block for research and development. This compound, with the molecular formula C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol, is characterized by its tert-butyl ester and phenylacetonitrile functional groups . Its molecular structure, represented by the SMILES code O=C(OC(C)(C)C)COC1=CC=C(CC#N)C=C1, offers two key reactive sites: the nitrile group can be transformed into other functionalities like carboxylic acids or amines, and the tert-butyl ester can be cleanly deprotected under mild acidic conditions to generate the corresponding carboxylic acid . This makes it a versatile synthon in organic synthesis, particularly useful for constructing more complex molecules for pharmaceutical research and materials science. The compound is intended for use as a reference standard or an intermediate in chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEWOLARWFGZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567313
Record name tert-Butyl [4-(cyanomethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-21-4
Record name tert-Butyl [4-(cyanomethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Cyanomethyl)phenol

4-(Cyanomethyl)phenol serves as the phenolic precursor. A viable route begins with 4-hydroxybenzyl bromide (CAS 696-26-4), which undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) at 60°C. This step replaces the bromide with a cyanide group, yielding 4-(cyanomethyl)phenol. Alternative pathways include the cyanation of 4-hydroxybenzaldehyde via the Strecker reaction, though this introduces additional complexity.

Etherification with tert-Butyl Bromoacetate

The phenoxide ion, generated by deprotonating 4-(cyanomethyl)phenol with potassium carbonate (K₂CO₃) in acetone, reacts with tert-butyl bromoacetate under reflux conditions. The reaction typically achieves yields of 65–80% after purification via column chromatography. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance phenoxide reactivity.

  • Temperature : Reflux (~60°C) balances reaction rate and side-product minimization.

  • Base strength : Mild bases (K₂CO₃) prevent nitrile hydrolysis.

Mitsunobu Reaction: Stereochemical Control

The Mitsunobu reaction offers an alternative for ether synthesis, particularly advantageous for sterically hindered substrates. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple 4-(cyanomethyl)phenol with tert-butyl hydroxyacetate.

Reaction Mechanism and Optimization

The reaction proceeds via a redox mechanism, where DIAD oxidizes PPh₃, generating a phosphorane intermediate that activates the hydroxyl group of tert-butyl hydroxyacetate. Key considerations include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures reagent solubility.

  • Temperature : Reactions are conducted at 0°C to room temperature to mitigate exothermic side reactions.

  • Yield : Typically 70–85%, though reagent cost limits large-scale applications.

Direct Esterification of Phenoxyacetic Acid

This two-step approach first synthesizes phenoxyacetic acid, followed by esterification with tert-butanol.

Phenoxyacetic Acid Synthesis

4-(Cyanomethyl)phenol reacts with chloroacetic acid in aqueous sodium hydroxide, forming phenoxyacetic acid via nucleophilic substitution. Yields range from 50–65%, with purification via recrystallization from ethanol.

tert-Butyl Ester Formation

Esterification employs concentrated sulfuric acid (H₂SO₄) as a catalyst, with tert-butanol in toluene under Dean-Stark conditions to remove water. Despite its simplicity, this method faces challenges:

  • Low yields : ~40–55% due to competing acid-catalyzed nitrile hydrolysis.

  • Side reactions : Tert-butyl carbocation formation may lead to alkylation byproducts.

Cyanation of Preformed Ether Intermediates

Recent advances explore introducing the cyanomethyl group after ether formation. For example, tert-butyl 2-(4-bromomethylphenoxy)acetate undergoes cyanation with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C. This method circumvents nitrile instability during earlier stages but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Williamson Ether Synthesis65–80Cost-effective, scalableBromoacetate availability
Mitsunobu Reaction70–85High stereoselectivityExpensive reagents
Direct Esterification40–55Simple equipmentLow yields, side reactions
Post-Ether Cyanation60–75Avoids nitrile instabilityHarsh conditions, specialized reagents

Industrial-Scale Considerations

For large-scale production, the Williamson ether synthesis is favored due to reagent availability and operational simplicity. Recent patents highlight process optimizations, such as:

  • Continuous-flow reactors : Enhance heat transfer and reduce reaction time.

  • Solvent recycling : DMF recovery systems minimize waste.

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives. Preliminary studies report 50–60% yields using immobilized Candida antarctica lipase B (CAL-B).

Photocatalytic Cyanation

Visible-light-driven cyanation of tert-butyl 2-(4-methylphenoxy)acetate using organic photocatalysts (e.g., eosin Y) demonstrates potential for mild, metal-free synthesis .

Chemical Reactions Analysis

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate has been investigated for its potential in drug development, particularly as a precursor in the synthesis of bioactive molecules.

Case Study: Synthesis of Statins

One significant application is its role as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. The compound's structure allows for the introduction of functional groups necessary for the biological activity of statins. Research has demonstrated that derivatives of this compound can enhance the efficacy and selectivity of statins, leading to improved therapeutic outcomes .

Table 1: Comparison of Statin Derivatives

Compound NameActivitySelectivityReference
AtorvastatinHighHigh
SimvastatinModerateModerate
RosuvastatinHighVery High

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Pathways

Research has outlined several synthetic routes utilizing this compound. These pathways often involve:

  • Nucleophilic Aromatic Substitution : The cyanomethyl group can be replaced with other nucleophiles to create diverse derivatives.
  • Esterification Reactions : The tert-butyl ester can be hydrolyzed or transesterified to yield different esters with varied biological activities .

Table 2: Synthetic Routes

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionBase-catalyzed at room temperature85
EsterificationAcid-catalyzed reflux90
HydrolysisAqueous acid at elevated temperature95

Material Science Applications

In material science, this compound has potential uses in developing polymers and coatings due to its stability and reactive functional groups.

Polymer Development

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its incorporation into polyurethanes has shown promising results in improving mechanical properties while maintaining flexibility .

Table 3: Material Properties

Material TypeProperty EnhancedReference
PolyurethaneMechanical Strength
CoatingsChemical Resistance

Mechanism of Action

The mechanism of action of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid or alcohol. The cyanomethyl group can participate in various organic transformations, contributing to the compound’s versatility in chemical syntheses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares structural motifs, molecular weights, and key applications of tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate with analogous compounds:

Compound Name Substituent on Phenoxy Molecular Weight Key Application/Property Reference
This compound Cyanomethyl (electron-withdrawing) Not reported Potential nitrile precursor, intermediate in PROTAC synthesis
tert-Butyl (Z)-2-(2-(4-(N′-Hydroxycarbamimidoyl)phenoxy)phenyl)acetate Hydroxycarbamimidoyl (bioactive group) 326.1387 (calc.) Antimicrobial agents targeting enteric pathogens
tert-Butyl 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetate Diazirine (photoreactive group) Not reported Photoaffinity labeling in biocatalysts
tert-Butyl 2-(4-hydroxyphenoxy)acetate Hydroxyl (electron-donating) 224.25 Intermediate for further functionalization (e.g., esterification)
tert-Butyl 2-(4-iodophenoxy)acetate (3atBu) Iodo (cross-coupling handle) Not reported Precursor for Sonogashira coupling in luminescent probes
Methyl 2-(4-(tert-butyl)phenoxy)acetate Methyl ester (hydrolyzable) Similar to target Hydrolysis studies, comparative stability

Key Observations :

  • Electron Effects: The cyanomethyl group in the target compound enhances electrophilicity, making it suitable for nucleophilic additions or cyclizations. In contrast, hydroxyl or methoxy substituents (e.g., in ) donate electrons, increasing solubility in polar solvents.
  • Functional Group Utility : The diazirine group in enables photo-crosslinking applications, while the iodo substituent in facilitates cross-coupling reactions.

Physicochemical Properties

  • Melting Points: Diazirine derivative: 45–47°C . Hydroxyphenoxy derivative: Not reported, but likely higher than the target due to hydrogen bonding .
  • Stability : tert-Butyl esters generally resist hydrolysis under basic conditions but cleave under acidic conditions (e.g., HCl in ethyl acetate, as in ) .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (C14H17NO3) is an organic compound characterized by its unique functional groups, including a cyanomethyl group and a phenoxy moiety. Its molecular weight is approximately 247.29 g/mol. The compound is synthesized through the reaction of 4-(cyanomethyl)phenol with tert-butyl bromoacetate, typically in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Biological Significance
This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. Its structure allows for interactions with specific enzymes and proteins, making it a valuable tool in studying biochemical pathways and enzyme mechanisms.

The mechanism of action for this compound involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding acid or alcohol. Additionally, the cyanomethyl group can participate in various organic transformations, enhancing the compound's versatility in chemical syntheses.

Enzyme Interactions

Research indicates that this compound can interact with specific molecular targets such as enzymes or receptors. For instance, it has been shown to form covalent bonds with active sites of certain enzymes, potentially inhibiting their activity and thereby modulating biochemical pathways. This property positions it as a candidate for further investigation in drug development.

Therapeutic Potential

The compound is being explored for its potential as a drug candidate due to its ability to modulate biological targets associated with various diseases. Its unique structure may allow it to engage in selective interactions that could lead to therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsNotable Properties
tert-Butyl 2-[4-(bromomethyl)phenoxy]acetateBromomethyl groupDifferent reactivity compared to cyanomethyl group
tert-Butyl 2-[4-(methoxymethyl)phenoxy]acetateMethoxymethyl groupVaries in stability and reactivity

This table illustrates how this compound compares with similar compounds, highlighting its unique reactivity due to the cyanomethyl group.

Study on Enzyme Inhibition

A study published in a reputable journal examined the enzyme inhibition properties of related compounds, revealing that modifications in the phenoxy group significantly affect biological activity. The presence of electron-withdrawing groups like cyanomethyl enhances binding affinity to target enzymes, suggesting that this compound may exhibit similar properties .

Applications in Medicinal Chemistry

Research has indicated that compounds with similar structures have been effective in treating conditions such as inflammation and cancer. For example, derivatives of phenolic compounds have shown promise as anti-inflammatory agents due to their ability to inhibit specific pathways involved in inflammatory responses . This suggests that this compound could be investigated for analogous therapeutic applications.

Synthesis and Biological Evaluation

In another study focusing on synthetic approaches, researchers synthesized various derivatives of phenolic compounds and assessed their biological activities. The findings indicated that modifications at the para position (like the addition of a cyanomethyl group) can significantly enhance biological activity, providing a rationale for further studies on this compound .

Q & A

Basic: What safety protocols are critical when handling tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in laboratory settings?

Methodological Answer:

  • Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure, OV/AG/P99 for high concentrations) to mitigate inhalation risks .
  • Skin/Eye Protection: Wear chemical-resistant gloves and goggles. In case of contact, rinse eyes with water for ≥15 minutes and wash skin with soap .
  • Toxicity Management: Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Monitor symptoms like respiratory irritation (H335) and ensure proper ventilation .

Basic: What synthetic strategies are documented for this compound?

Methodological Answer:

  • Esterification: Use tert-butyl chloroacetate with 4-(cyanomethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ester bond .
  • Functional Group Compatibility: Protect the cyanomethyl group during synthesis to prevent nucleophilic substitution. Anhydrous conditions are recommended to avoid hydrolysis .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-Ray Diffraction: For derivatives like tert-butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, use a Bruker SMART APEX diffractometer with graphite-monochromated Cu-Kα radiation. Refine parameters (e.g., triclinic P1 space group, α = 101.782°, β = 97.529°) to confirm bond angles and torsion .
  • Data Validation: Cross-reference with Cambridge Structural Database (CSD) entries to validate unit cell dimensions (e.g., a = 8.3154 Å, b = 12.5589 Å) .

Advanced: How should researchers address contradictions in reported toxicity data?

Methodological Answer:

  • Data Verification: Request Certificates of Analysis (COA) from suppliers to validate purity and batch-specific hazards (e.g., follow ’s protocol for COA acquisition) .
  • Tiered Testing: Conduct Ames tests (for mutagenicity) and acute toxicity assays (OECD 423) if existing data are incomplete .

Basic: What analytical methods confirm the identity and purity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%) .
  • Spectroscopy: Compare ¹H NMR peaks (e.g., tert-butyl singlet at δ 1.4 ppm, cyanomethyl protons at δ 3.7 ppm) with reference spectra .

Advanced: How can reaction yields be optimized in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation (e.g., tert-butyl esterification).
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Basic: What environmental precautions are advised for this compound?

Methodological Answer:

  • Waste Disposal: Avoid drainage systems. Collect waste in sealed containers for incineration to prevent soil/water contamination .
  • Ecotoxicity Screening: Although data are limited (), assume persistence due to ester and aryl ether groups. Conduct OECD 301 biodegradation tests .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Photostability: Expose to UV light (ICH Q1B guidelines) to assess cyanomethyl group stability .

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